![molecular formula C18H18N2O3S B2606550 7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251622-60-2](/img/structure/B2606550.png)
7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
カタログ番号 B2606550
CAS番号:
1251622-60-2
分子量: 342.41
InChIキー: WHWLLYBNPZLBKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
The synthesis of such compounds often involves classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . Specific synthesis procedures can involve various reagents and conditions, such as 1-iodobutane, DMF, 50 °C, 7 h; 2-iodopropane, K2CO3, AcCN, reflux, 16 h; aromatic aldehyde, Na2SO4, dry DCM, rt, overnight, then NaBH4, rt, 2 h; methyl malonyl chloride, TEA, dry DCM, 0–5 °C, 2–6 h; NaH, THF, MeOH (cat.), 60 °C, 2 h; appropriate amine, toluene, reflux, 1–2 h .Molecular Structure Analysis
The molecular structure of this compound is complex, with various functional groups attached to the pyridine ring. These include a hydroxy group, an isopropylphenyl group, a methyl group, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound can be diverse, depending on the specific functional groups present and the reaction conditions. For example, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one 3 under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one 22 and then reaction of 22 with various azoles led to a series of coumarin-derived azolyl ethanols .科学的研究の応用
Synthetic Approaches and Chemical Modifications
- The compound is related to a class of chemicals that have been synthesized for their potential biological activities. For instance, derivatives of thieno[2,3-b]pyridine have been synthesized, showcasing a range of fused polyheterocyclic systems indicating the versatility of the core structure in forming complex and potentially biologically active molecules (Bakhite, Al‐Sehemi, & Yamada, 2005).
- Microwave-assisted synthesis techniques have been employed to create isothiazolopyridines, pyridothiazines, and pyridothiazepines, demonstrating the compound's relevance in modern synthetic chemistry and its potential to yield products with valuable biological activities (Youssef, Azab, & Youssef, 2012).
- Novel pyrido[4,3-d]pyrimidines have been synthesized, showcasing the adaptability of the compound's structural framework in generating diverse molecules with potential applications in various fields of research (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Potential Biological Activities
- Research into similar structures has led to the synthesis of compounds expected to exhibit hypertensive activity, indicating the potential of the compound's framework for generating biologically active molecules (Kumar & Mashelker, 2007).
- The antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines has been investigated, suggesting the compound's relevance in the search for new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
- Structural modifications and supramolecular aggregation insights into thiazolo[3, 2-a]pyrimidines have been studied, providing a deeper understanding of the compound's conformational features and their impact on biological activity (Nagarajaiah & Begum, 2014).
将来の方向性
特性
IUPAC Name |
7-hydroxy-4-methyl-5-oxo-N-(3-propan-2-ylphenyl)thieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10(2)11-5-4-6-12(9-11)19-17(22)14-15(21)16-13(7-8-24-16)20(3)18(14)23/h4-10,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWLLYBNPZLBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)
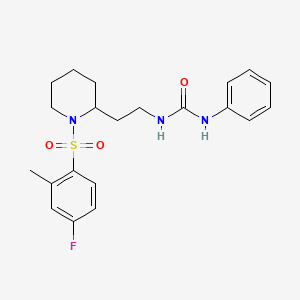
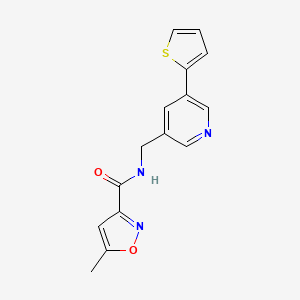
![methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2606475.png)
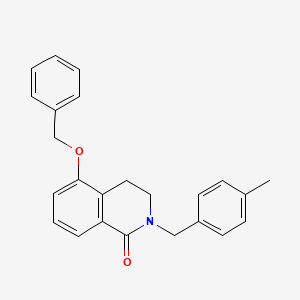
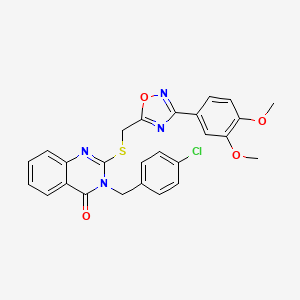
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2606480.png)
![3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2606482.png)
![3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606483.png)
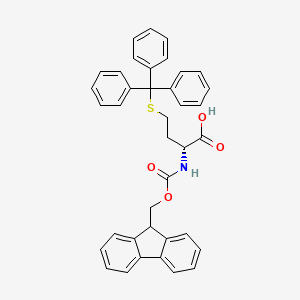
![3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2606485.png)
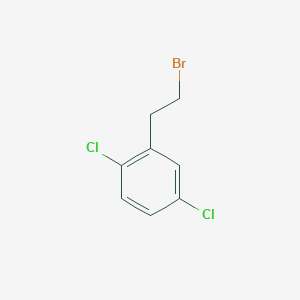
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2606488.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride](/img/structure/B2606489.png)